

physical properties of (Z)-ethyl 3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(Z)-ethyl 3-(dimethylamino)acrylate
Cat. No.:	B1662092

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **(Z)-ethyl 3-(dimethylamino)acrylate**

Foreword: Navigating the Isomeric Landscape

In the realm of synthetic chemistry, precision is paramount. **(Z)-ethyl 3-(dimethylamino)acrylate** is a valuable enamine reagent and building block, notable for its role in the synthesis of diverse heterocyclic systems and pharmaceutical intermediates.^[1] A comprehensive understanding of its physical properties is not merely academic; it is the foundation for its effective handling, reaction optimization, and purification.

However, a critical point of ambiguity must be addressed at the outset. This compound exists as two geometric isomers: (Z) and (E). Much of the commercially available and historically documented data does not differentiate between the two, often referring to the more stable (E)-isomer or a mixture. The CAS number 924-99-2, for instance, is frequently associated with the (E)- or unspecified form.^{[2][3]} This guide will focus on the properties of the (Z)-isomer where data is available, while also presenting data for the more commonly characterized (E)-isomer for comparative context, always aiming to specify the isomer being discussed. Researchers should exercise due diligence in characterizing their specific starting material.

Molecular Identity and Core Physicochemical Characteristics

The starting point for understanding any chemical entity is its fundamental composition and structure. These parameters dictate its macroscopic properties and reactivity.

- Molecular Formula: C₇H₁₃NO₂[\[4\]](#)
- Molecular Weight: 143.18 g/mol [\[4\]](#)[\[5\]](#)
- Canonical SMILES: CCOC(=O)/C=C\N(C)C[\[4\]](#)
- InChI Key: MVUMJYQUKKUOHO-WAYWQWQTSA-N (Z-isomer specific)

The presence of an ester, an alkene, and a tertiary amine functional group within a compact, acyclic structure defines its chemical personality. The lone pair on the nitrogen atom engages in resonance with the electron-withdrawing acrylate system, a key feature influencing its electronic properties and reactivity.

Summary of Quantitative Physical Properties

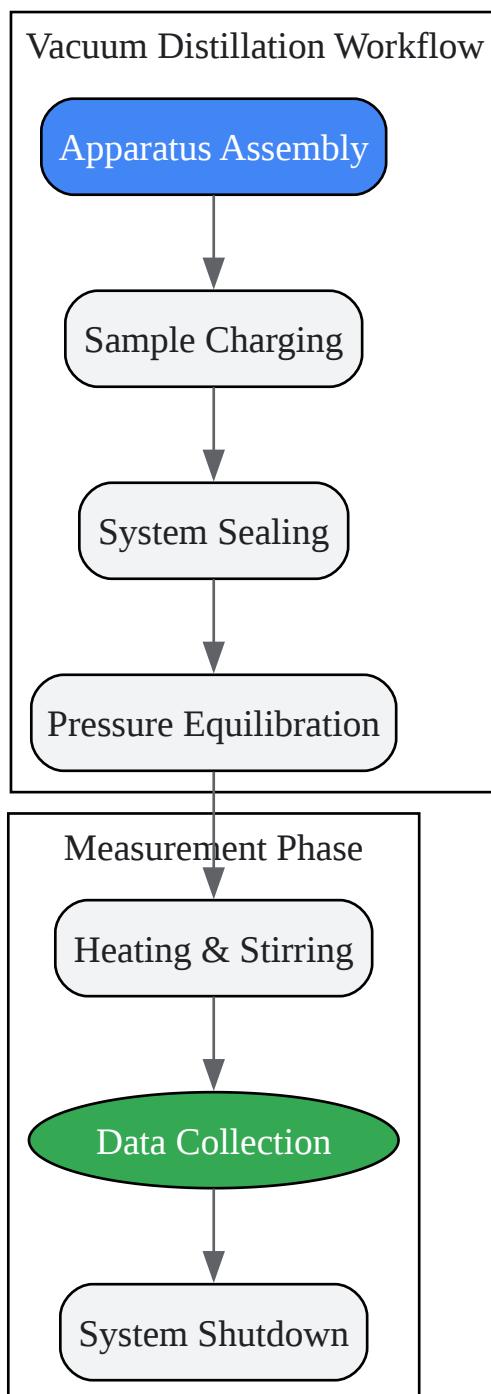
For ease of reference and comparison, the key physical properties are summarized below. It is critical to note that experimental values for the pure (Z)-isomer are not widely reported; many values are for the (E)-isomer or are computationally derived.

Property	Value	Isomer	Source(s)
Melting Point	17-18 °C	(E) or Unspecified	[2][5][6]
Boiling Point	186 °C (at 760 mmHg)	(E) or Unspecified	[2]
	118-121 °C (at 7.5 mmHg)	(E) or Unspecified	[6][7]
Density	0.9947 g/cm ³ (at 20 °C)	(E) or Unspecified	[2]
	1.000 g/mL	(E) or Unspecified	[8][9]
Refractive Index (n ²⁰ /D)	1.5105 - 1.5125	(E) or Unspecified	[7][9]
Solubility in Water	90 g/L (at 25 °C)	(E) or Unspecified	[3][6]
Flash Point	105 °C	(E) or Unspecified	[6][7]
XLogP3-AA	0.8	Computed	[4]

Experimental Determination of Key Properties: Protocols and Rationale

In a development setting, verifying the physical properties of a key reagent is a self-validating step that ensures process consistency and safety. Below are detailed protocols for determining two critical parameters, grounded in authoritative laboratory practice.

Protocol: Boiling Point Determination by Vacuum Distillation


The boiling point is a fundamental measure of a liquid's volatility. For compounds like ethyl 3-(dimethylamino)acrylate, which may be susceptible to decomposition or polymerization at high temperatures, determination under reduced pressure is the authoritative method.

Causality Behind Experimental Choice (Expertise & Experience): Choosing vacuum distillation over atmospheric distillation is a deliberate decision rooted in the compound's chemical nature. The extended π -system and presence of functional groups make it potentially unstable at its

high atmospheric boiling point (~186 °C).[2] Reducing the pressure lowers the boiling point significantly, mitigating the risk of thermal degradation and ensuring the intrinsic property of the intact molecule is measured.

Step-by-Step Methodology:

- **Apparatus Assembly:** Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with a suitable vacuum grease.
- **Sample Charging:** Charge a 25 mL round-bottom flask with approximately 10-15 mL of the sample and a magnetic stir bar for smooth boiling.
- **System Sealing:** Connect the apparatus to a vacuum pump via a cold trap (e.g., dry ice/acetone bath) to protect the pump from corrosive vapors.
- **Pressure Equilibration:** Slowly and carefully evacuate the system to the desired pressure (e.g., 7.5 mmHg). Monitor the pressure with a calibrated manometer.
- **Heating:** Begin stirring and gently heat the flask using a heating mantle.
- **Data Collection:** Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the collection flask. This is the boiling point at the recorded pressure.
- **Shutdown:** Once the measurement is complete, remove the heating mantle and allow the system to cool before slowly re-introducing air.

Key Spectroscopic Regions

- Vinyl Protons
(Coupled, ~4.5 & ~7.5 ppm ^1H NMR)
- $\text{N}-(\text{CH}_3)_2$
(~3.0 ppm ^1H NMR)
(~40 ppm ^{13}C NMR)
- Alkene C=C / C-N
(~1600-1650 cm^{-1} IR)
(~90 & 150 ppm ^{13}C NMR)
- Ester C=O
(~1700-1720 cm^{-1} IR)
(~165 ppm ^{13}C NMR)

(Z)-ethyl 3-(dimethylamino)acrylate Structure

$\text{C}=\text{C}(\text{O})\text{CH}_2\text{CH}(\text{N}(\text{CH}_3)_2)\text{O}$

[Click to download full resolution via product page](#)

Caption: Key structural features and their expected spectroscopic signals.

Expected Spectroscopic Signatures:

- ^1H NMR: The spectrum would be characterized by distinct signals for the ethyl group (a quartet around 4.1 ppm for the $-\text{OCH}_2-$ and a triplet around 1.2 ppm for the $-\text{CH}_3$). The two vinylic protons would appear as doublets, with a coupling constant (J -value) characteristic of a cis relationship (~7-12 Hz). Due to the strong electron-donating effect of the nitrogen, the proton alpha to the ester ($\text{C}=\text{CH}-\text{N}$) would be significantly upfield (~4.5 ppm) compared to the proton beta to the ester ($\text{O}=\text{C}-\text{CH}=\text{C}$), which would be further downfield (~7.5 ppm). The two N-methyl groups would likely appear as a single sharp peak around 3.0 ppm.
- ^{13}C NMR: Key signals would include the ester carbonyl carbon (~165-170 ppm), the two alkene carbons (the carbon attached to nitrogen being highly shielded, ~90 ppm, and the one alpha to the carbonyl being deshielded, ~150 ppm), the ethoxy carbons (~60 and ~14 ppm), and the N-methyl carbons (~40-45 ppm). [10]* Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong $\text{C}=\text{O}$ stretch from the conjugated ester at a slightly lower frequency than a typical ester, around $1700\text{-}1720\text{ cm}^{-1}$. A strong $\text{C}=\text{C}$ stretching band, intensified by conjugation with the nitrogen, would appear around $1600\text{-}1650\text{ cm}^{-1}$. $\text{C}-\text{H}$ stretches and bends, as well as $\text{C}-\text{O}$ and $\text{C}-\text{N}$ stretches, would also be present in the fingerprint region.

Safety, Handling, and Storage

Authoritative handling of any chemical requires strict adherence to safety protocols as outlined in its Safety Data Sheet (SDS).

- Hazards: Ethyl 3-(dimethylamino)acrylate is classified as a skin sensitizer and may cause an allergic skin reaction. [8][11] It is also considered harmful to aquatic life. [11]* Handling: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [11] Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [11] The material should be stored away from strong oxidizing agents. [2]* First Aid: In case of skin contact, wash off immediately with soap and plenty of water. [12] If irritation or a rash occurs, seek medical attention. [11] For eye contact, rinse cautiously with water for several minutes. [11]

Conclusion

(Z)-ethyl 3-(dimethylamino)acrylate is a liquid at room temperature with a high boiling point and moderate water solubility. Its physical properties are dictated by its unique enamine structure. While much of the available experimental data pertains to the (E)-isomer, a sound understanding of standard analytical protocols allows researchers to confidently characterize their specific material. Adherence to established safety and handling procedures is essential for its use in any research or development context.

References

- PubChem. **(Z)-ethyl 3-(dimethylamino)acrylate**.
- Chemsoc. Ethyl 3-(dimethylamino)
- PrepChem. Synthesis of ethyl 3-(diethylamino)
- ChemBK. Ethyl 3-(N,N-dimethylamino)
- BASF.
- Wikipedia.
- LookChem. MSDS of Ethyl 3-(N,N-dimethylamino)
- PubChem. Ethyl trans-3-dimethylaminoacrylate.
- Google Patents.
- SpectraBase.
- PubChem. (Dimethylamino)ethyl methacrylate.
- The Royal Society of Chemistry.
- ResearchGate. A new synthesis of alkyl (E)-(3-dimethylamino)
- Protheragen. Ethyl (Z)-3-(Dimethylamino)
- PubChem. Diethylaminoethyl Methacrylate.
- ResearchGate. ^1H NMR spectra (500 MHz, CDCl_3) of N-(2-(dimethylamino)ethyl)acrylamide (I). [Link]
- The Royal Society of Chemistry.
- Chongqing Chemdad Co., Ltd. Ethyl 3-(N,N-dimethylamino)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ethyl 3-(N,N-dimethylamino)acrylate | 924-99-2 [chemicalbook.com]

- 2. Ethyl 3-(N,N-dimethylamino)acrylate(924-99-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Ethyl 3-(dimethylamino)acrylate, 99% | Fisher Scientific [fishersci.ca]
- 4. (Z)-ethyl 3-(dimethylamino)acrylate | C7H13NO2 | CID 5357228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 3-(dimethylamino)acrylate | CAS#:924-99-2 | Chemsric [chemsrc.com]
- 6. chembk.com [chembk.com]
- 7. 924-99-2 CAS MSDS (Ethyl 3-(N,N-dimethylamino)acrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Ethyl 3-(N,N-dimethylamino)acrylate, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. spectrabase.com [spectrabase.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. capotchem.cn [capotchem.cn]
- To cite this document: BenchChem. [physical properties of (Z)-ethyl 3-(dimethylamino)acrylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662092#physical-properties-of-z-ethyl-3-dimethylamino-acrylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com